ARN2508
Beschreibung
ARN2508 is a dual cyclooxygenase (COX)-fatty acid amide hydrolase (FAAH) inhibitor designed to address the gastrointestinal (GI) toxicity associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Structurally, it combines elements of flurbiprofen (a 2-arylpropionic acid NSAID) and URB597 (a FAAH inhibitor), featuring a carbamate-functionalized alkyl tail appended to the α-methyl group of flurbiprofen . This unique structure enables simultaneous inhibition of COX-1, COX-2, and FAAH, with IC50 values of 12 nM, 420 nM, and 31 nM, respectively .
ARN2508 exhibits irreversible FAAH inhibition via covalent modification of the catalytic Ser-241, while its COX inhibition is non-covalent, mediated by interactions with Arg-120, Tyr-355, and Ser-530 in the COX active site . Preclinical studies demonstrate its ability to suppress intestinal inflammation while protecting against NSAID-induced gastric damage, attributed to elevated levels of anti-inflammatory fatty acid ethanolamides (FAEs) like anandamide (AEA) .
Eigenschaften
Molekularformel |
C22H26FNO4 |
|---|---|
Molekulargewicht |
387.45 |
IUPAC-Name |
2-[3-Fluoro-4-[3-(hexylcarbamoyloxy)phenyl]phenyl]-propanoic acid |
InChI |
InChI=1S/C22H26FNO4/c1-3-4-5-6-12-24-22(27)28-18-9-7-8-17(13-18)19-11-10-16(14-20(19)23)15(2)21(25)26/h7-11,13-15H,3-6,12H2,1-2H3,(H,24,27)(H,25,26) |
InChI-Schlüssel |
USQOVYLRWBOSQC-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C2=CC=CC(OC(NCCCCCC)=O)=C2)C(F)=C1)C(O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ARN-2508; ARN 2508; ARN2508 |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison
Key Findings :
- Enantioselectivity : (S)-ARN2508 is 10-fold more potent than (R)-ARN2508 in COX inhibition, while (R)-ARN2508 selectively inhibits COX-2-mediated 2-AG oxygenation (IC50 = 0.34 nM vs. 21 nM for S-enantiomer) . This mirrors the substrate selectivity of (R)-flurbiprofen .
- Binding Interactions : Unlike flurbiprofen, ARN2508’s alkyl tail occupies the COX-2 "top channel," a hydrophobic region adjacent to the catalytic site, enhancing potency and slow-binding kinetics (t1/2 ≈ 10 minutes) . Mutation of Ser-530 reduces inhibition efficiency, confirming its role in stabilizing the inhibitor .
- Dual Mechanism : ARN2508’s FAAH inhibition elevates FAEs, which counteract COX-mediated GI damage—a feature absent in flurbiprofen and URB597 .
Pharmacological and Kinetic Differences
Critical Insights :
- COX-2 Top Channel Exploitation : ARN2508’s alkyl tail insertion into the COX-2 top channel is unprecedented among NSAIDs and correlates with its slow off-rate and enhanced potency .
- FAAH-Dependent Protection: ARN2508’s GI safety is abolished in FAAH-knockout mice, confirming that FAE elevation is essential for mucosal protection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
